N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine
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Overview
Description
N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a methoxypropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, photochemical benzylic bromination using in situ generated bromine can be optimized for high throughput and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. For instance, it may modulate α2-adrenergic receptors, leading to various physiological effects . The compound’s structure allows it to interact with these receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzyl methylcarbamate: A carbamate pesticide with similar structural features.
2,3-Dichlorobenzylamine: Another compound with a dichlorobenzyl group, used in various chemical syntheses.
Uniqueness
N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQUPSPCVKGCEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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